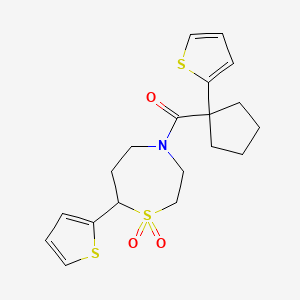![molecular formula C17H18F2N4O4 B2667736 Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725218-89-3](/img/structure/B2667736.png)
Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a complex organic compound. It belongs to the class of compounds known as triazolopyrimidines . These compounds are characterized by a pyrimidine ring fused with a 1,2,4-triazole ring .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions . A common method for the preparation of triazolopyrimidines is the heterocyclization of 5-amino-1,2,4-triazoles with various 1,3-dielectrophilic agents . The reaction can be carried out in either a sequential or one-pot procedure . The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines .科学的研究の応用
Alkyl Rearrangement in Azaindolizine Compounds
The compound is related to azaindolizine compounds, which exhibit intriguing chemical behaviors, such as alkyl rearrangement. A study by Makisumi and Kanō (1963) explored the properties of similar triazolo[1,5-a]pyrimidine derivatives. They discovered that the alkyl group in these derivatives can rearrange to different positions on the ring structure, demonstrating the compound's potential for diverse chemical transformations (Makisumi & Kanō, 1963).
Tuberculostatic Activity
In medicinal chemistry, triazolopyrimidine derivatives have been investigated for their potential in treating tuberculosis. Titova et al. (2019) synthesized structural analogs of a promising antituberculous agent, demonstrating that modifications in the triazolopyrimidine structure can influence tuberculostatic activity. This suggests potential applications of methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate in developing new antituberculous medications (Titova et al., 2019).
Structural Rearrangement and Mechanism Studies
Lashmanova et al. (2019) investigated the rearrangement of thiazolopyrimidines into triazolopyrimidines, a process relevant to the synthesis and structural analysis of compounds like this compound. Understanding these rearrangements helps in comprehending the chemical behavior and potential applications of such compounds (Lashmanova et al., 2019).
Biological and Antioxidant Activities
The biological activity of triazolopyrimidine derivatives is a significant area of research. Gilava et al. (2020) synthesized a series of triazolopyrimidines and evaluated their antimicrobial and antioxidant activities. This research indicates the potential of this compound in similar biological applications (Gilava et al., 2020).
Influenza Virus Inhibition
Massari et al. (2017) explored the synthesis of triazolopyrimidine derivatives, identifying compounds with the potential to inhibit influenza virus RNA polymerase. This highlights the potential of this compound in antiviral research and drug development (Massari et al., 2017).
特性
IUPAC Name |
methyl 7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O4/c1-4-10-13(15(24)26-3)14(23-17(22-10)20-8-21-23)9-5-6-11(27-16(18)19)12(7-9)25-2/h5-8,14,16H,4H2,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBGAXBUUUWUGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC(F)F)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2667654.png)
![2-[(3-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2667656.png)
![6-(Pyridin-4-yl)-2-{[1-(pyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2667658.png)
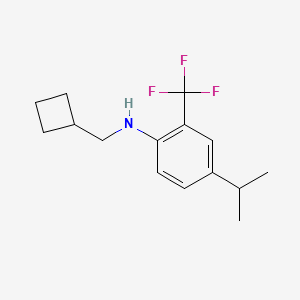
![2-(3-benzyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)butanamide](/img/structure/B2667663.png)
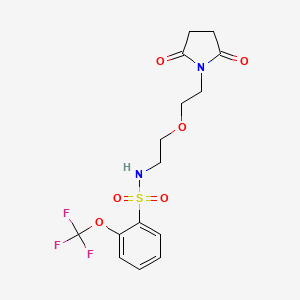
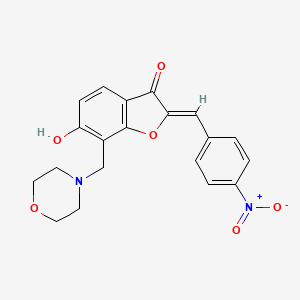
![N-cycloheptyl-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2667667.png)
![6-chloro-N2-[3-(diethylamino)propyl]-N4-(2,4-difluorophenyl)-1,3,5-triazine-2,4-diamine hydrochloride](/img/structure/B2667670.png)
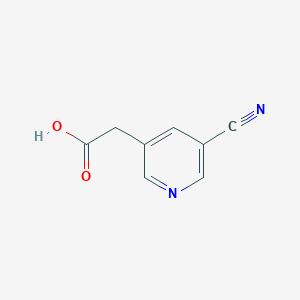
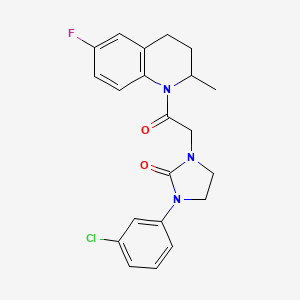
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloropropanamido)benzofuran-2-carboxamide](/img/structure/B2667673.png)
![(E)-ethyl 1-cyclohexyl-2-((3,4-difluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2667675.png)
